![molecular formula C5H5BrN2S B13110954 2-Bromo-5-(methylthio)pyrimidine](/img/structure/B13110954.png)
2-Bromo-5-(methylthio)pyrimidine
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Overview
Description
2-Bromo-5-(methylthio)pyrimidine is a halogenated heterocyclic compound with the molecular formula C5H5BrN2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylthio)pyrimidine typically involves the bromination of 5-(methylthio)pyrimidine. One common method includes the reaction of 5-(methylthio)pyrimidine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-5-(methylthio)pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Chloro-2-(methylthio)pyrimidine
- 2-Bromo-5-(methylthio)pyridine
Comparison: 2-Bromo-5-(methylthio)pyrimidine is unique due to the presence of both a bromine atom and a methylthio group on the pyrimidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various chemical transformations .
Properties
Molecular Formula |
C5H5BrN2S |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-bromo-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H5BrN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |
InChI Key |
RUQREIXECNBCBD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(N=C1)Br |
Origin of Product |
United States |
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